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Compound of Interest

5-(Dimethylcarbamoyl)-3-
Compound Name:
fluorophenylboronic acid

Cat. No. B1387900

An In-depth Technical Guide to 5-
(Dimethylcarbamoyl)-3-fluorophenylboronic Acid
Introduction

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, identified by CAS Number 874219-39-
3, is a specialized organoboron compound that has emerged as a significant building block in
modern synthetic and medicinal chemistry.[1][2][3] Its unique trifunctionalized structure—
featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a
dimethylcarbamoyl group—provides chemists with a versatile tool for constructing complex
molecular architectures. This guide offers a comprehensive exploration of its core
physicochemical properties, reactivity, applications, and essential experimental protocols,
tailored for researchers, chemists, and drug development professionals. The insights provided
herein are intended to facilitate its effective use in the laboratory, from reaction design to final
product synthesis, while ensuring safe and reliable handling.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical
properties. These parameters influence its solubility, reactivity, stability, and handling
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requirements. The key properties of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid are

summarized below.

¢ Physicochemical

Property Value Source(s)

CAS Number 874219-39-3 [1][21[3]

Molecular Formula CoH11BFNOs3 [11[3114]

Molecular Weight 211.00 g/mol [1][3][5]

Appearance White to off-white solid/powder  General chemical catalogs
Melting Point 111-113°C [3]

B(C1=CC(=CC(=C1)F)C(=O)N
(C)C)(O)O

SMILES

[3][6]

InChl=1S/C9H11BFNO3/c1-
InChl 12(2)9(13)6-3-7(10(14)15)5-
8(11)4-6/h3-5,14-15H,1-2H3

[6]

Structural and Electronic Attributes

The molecule's behavior is a direct consequence of its constituent functional groups:

e Boronic Acid Moiety (-B(OH)z): This is the primary reactive center for cross-coupling

reactions. The boron atom is a Lewis acid, capable of accepting an electron pair. This Lewis

acidity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The pKa

of phenylboronic acids is influenced by substituents on the aromatic ring; the electron-

withdrawing nature of the fluorine and carbamoyl groups is expected to lower the pKa of this

compound compared to unsubstituted phenylboronic acid, making it a stronger Lewis acid.

o Fluorine Substituent (-F): As a highly electronegative atom, the fluorine at the meta-position

exerts a strong inductive electron-withdrawing effect. This modifies the electronic density of

the phenyl ring, influencing the reactivity of the boronic acid and the overall polarity of the

molecule.
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o Dimethylcarbamoyl Group (-C(=O)N(CHs)z2): This group is also electron-withdrawing and acts
as a meta-director. Its presence can enhance the stability of the compound and provides a
potential site for hydrogen bonding, which can affect solubility and interactions with biological

targets.

Synthetic Utility and Reactivity Profile

The primary application of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is as a
coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the
most powerful and widely used methods for forming carbon-carbon bonds, particularly for
creating biaryl structures which are common motifs in pharmaceuticals.

The Suzuki-Miyaura Coupling Reaction

In this reaction, the organoboron compound (5-(Dimethylcarbamoyl)-3-fluorophenylboronic
acid) reacts with an organohalide (e.g., aryl bromide or iodide) in the presence of a palladium
catalyst and a base. The reaction proceeds through a well-established catalytic cycle.

Key Species

! |
| ArB(OH): = 5-(Dimethylcarbamoyl)- |
3-fluorophenylboronic acid H

Oxidative Addition
(R-X)

Product Released >©

PA(O)L2

Click to download full resolution via product page
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst (e.g., Pd(PPhs)a4), base (e.g., Cs2C0Os, K2COs), and solvent (e.qg.,
dioxane, toluene, DMF) is critical for achieving high yields and must be optimized for the

specific substrates being coupled.[7][8][9]
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Applications in Medicinal Chemistry and Drug
Discovery

Boronic acids are increasingly incorporated into drug candidates due to their unique chemical
properties.[10] They can act as reversible covalent inhibitors of serine proteases, form stable
esters with diols (enabling applications like glucose sensing), and serve as versatile synthetic
handles.[11][12] The specific substitution pattern of 5-(Dimethylcarbamoyl)-3-
fluorophenylboronic acid makes it a valuable precursor for synthesizing targeted inhibitors
and probes in various therapeutic areas. The fluorinated dimethylcarbamoyl phenyl moiety is a
structural element found in a range of biologically active molecules, and this reagent provides a
direct and efficient route for its incorporation.

Experimental Protocols for Physicochemical
Characterization

Accurate determination of physicochemical properties is essential for drug development and
process chemistry. Below are standardized protocols for measuring aqueous solubility and
pKa.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)

This method is the gold standard for determining thermodynamic solubility.
Methodology:

o Preparation: Add an excess amount of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic
acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a
glass vial.

o Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid
and dissolved states.

» Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the
sample (using a low-binding filter, e.g., 0.22 um PVDF) to separate the undissolved solid.
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¢ Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the
concentration of the dissolved compound using a validated analytical method, such as High-
Performance Liquid Chromatography with UV detection (HPLC-UV).

+ Calculation: Compare the measured concentration against a standard curve to determine the
solubility in mg/mL or uM.

Start: Add Excess Solid to Buffer

Equilibrate (24-48h)
Constant Temp. & Agitation

Separate Phases
(Centrifuge/Filter)

Quantify Supernatant
(HPLC-UV)

End: Calculate Solubility

Click to download full resolution via product page

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: pKa Determination (Potentiometric Titration)

This protocol measures the pKa by monitoring pH changes during titration with a base.

Methodology:
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Sample Preparation: Accurately weigh and dissolve a known amount of the boronic acid in a
suitable solvent system, typically a co-solvent like methanol/water or DMSO/water to ensure
solubility.

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25
°C). Use a calibrated pH electrode to monitor the pH.

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise
increments using an auto-titrator or a burette. Record the pH after each addition.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the
pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the
curve (ApH/AV) can be plotted against volume to precisely identify the equivalence point.
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Caption: Workflow for pKa determination via potentiometric titration.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

o Hazard Identification: This compound is classified as causing skin irritation and serious eye
irritation.[13][14][15] It may also cause respiratory irritation.

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles, and a lab coat, when handling this substance.[13][14]
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» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[13] Eyewash stations and safety showers should be readily
accessible.[15]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
Boronic acids can be sensitive to moisture and may dehydrate to form boroxine anhydrides
over time; storage at 2-8°C is often recommended.[4]

o First Aid Measures:

o Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek
medical attention.[2][13]

o Skin Contact: Wash off immediately with soap and plenty of water.[2][13]

o Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
[13]

Conclusion

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a high-value, strategically designed
building block for organic synthesis. Its well-defined physicochemical properties and
predictable reactivity in Suzuki-Miyaura coupling make it an indispensable tool for medicinal
chemists aiming to synthesize novel compounds with therapeutic potential. By understanding
its properties and adhering to safe handling protocols, researchers can effectively leverage this
reagent to advance their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1387900?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

